[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
CAS No.: 923774-78-1
Cat. No.: VC5170533
Molecular Formula: C17H19ClN2O4S
Molecular Weight: 382.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923774-78-1 |
|---|---|
| Molecular Formula | C17H19ClN2O4S |
| Molecular Weight | 382.86 |
| IUPAC Name | [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate |
| Standard InChI | InChI=1S/C17H19ClN2O4S/c18-14-6-5-13(25-14)12(21)4-7-16(23)24-10-15(22)20-17(11-19)8-2-1-3-9-17/h5-6H,1-4,7-10H2,(H,20,22) |
| Standard InChI Key | RUUCBBFATVJFQJ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C#N)NC(=O)COC(=O)CCC(=O)C2=CC=C(S2)Cl |
Introduction
Understanding the Compound
The compound "[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate" appears to be a complex organic molecule with potential applications in medicinal chemistry, given its structural features:
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Functional Groups: Includes an amino group, a cyano group, and ester functionalities.
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Heterocyclic Component: Contains a chlorinated thiophene ring, which is often associated with bioactive compounds.
Potential Applications
Compounds with similar structures are typically explored for:
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Pharmaceutical Development: Due to their functional groups and heterocyclic components, they may act as enzyme inhibitors or receptor modulators.
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Material Science: Some derivatives are used in advanced materials due to their chemical stability and electronic properties.
Research Methodologies
To study this compound comprehensively:
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Synthesis:
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Likely involves multistep organic synthesis using commercially available precursors.
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Key steps may include esterification, amination, and selective functionalization of the thiophene ring.
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Characterization Techniques:
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NMR Spectroscopy: For structural elucidation.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Biological Evaluation:
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In silico docking studies to predict interactions with biological targets (e.g., enzymes or receptors).
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In vitro assays to test for activity like anti-inflammatory or antimicrobial properties.
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Computational Studies:
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Molecular modeling to assess binding affinities.
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QSAR (Quantitative Structure-Activity Relationship) analysis to predict bioactivity.
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Further Research Directions
To gather more information about this compound:
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Search specialized chemical databases like PubChem or SciFinder.
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Explore journals focusing on organic synthesis, medicinal chemistry, or heterocyclic compounds.
If you have access to specific sources or additional context about this compound, please provide them for a more tailored response.
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